[(3,3-Dimethylbut-1-en-2-yl)oxy](dimethyl)phenylsilane
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Overview
Description
(3,3-Dimethylbut-1-en-2-yl)oxyphenylsilane is an organosilicon compound characterized by the presence of a phenyl group attached to a silicon atom, which is further bonded to a dimethyl group and a 3,3-dimethylbut-1-en-2-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Dimethylbut-1-en-2-yl)oxyphenylsilane typically involves the reaction of 3,3-dimethylbut-1-en-2-ol with dimethylphenylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:
(CH3)3CCH=CH2OH+PhSi(CH3)2Cl→PhSi(CH3)2OCH2C(CH3)3+HCl
Industrial Production Methods
In an industrial setting, the production of (3,3-Dimethylbut-1-en-2-yl)oxyphenylsilane may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(3,3-Dimethylbut-1-en-2-yl)oxyphenylsilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes.
Substitution: The phenyl group or the alkoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Hydride donors like lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Silanes.
Substitution: Halogenated silanes or alkoxy-substituted silanes.
Scientific Research Applications
(3,3-Dimethylbut-1-en-2-yl)oxyphenylsilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Potential use in the development of silicon-based biomaterials.
Medicine: Investigated for its role in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of specialty polymers and coatings.
Mechanism of Action
The mechanism of action of (3,3-Dimethylbut-1-en-2-yl)oxyphenylsilane involves interactions with various molecular targets, depending on the specific application. In chemical reactions, the silicon atom can act as a nucleophile or electrophile, facilitating the formation or breaking of chemical bonds. The presence of the phenyl group can influence the reactivity and stability of the compound through electronic effects.
Comparison with Similar Compounds
(3,3-Dimethylbut-1-en-2-yl)oxyphenylsilane can be compared with other organosilicon compounds such as:
Trimethylphenylsilane: Lacks the alkoxy group, resulting in different reactivity.
Dimethylphenylsilane: Similar structure but without the bulky 3,3-dimethylbut-1-en-2-yloxy group.
Phenyltrimethoxysilane: Contains three methoxy groups, leading to different chemical properties.
Properties
CAS No. |
65335-66-2 |
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Molecular Formula |
C14H22OSi |
Molecular Weight |
234.41 g/mol |
IUPAC Name |
3,3-dimethylbut-1-en-2-yloxy-dimethyl-phenylsilane |
InChI |
InChI=1S/C14H22OSi/c1-12(14(2,3)4)15-16(5,6)13-10-8-7-9-11-13/h7-11H,1H2,2-6H3 |
InChI Key |
DIBKSZIQWLNSOH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=C)O[Si](C)(C)C1=CC=CC=C1 |
Origin of Product |
United States |
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